An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-propanoic acid
CAS Number: 215057-28-6
This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and presents standardized experimental protocols for evaluating its biological activities. Furthermore, it visualizes key signaling pathways potentially modulated by this class of compounds.
Physicochemical Properties
2,3-Dihydro-1-benzofuran-5-propanoic acid, also known as 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid, is a derivative of the dihydrobenzofuran scaffold.[1] Its key physicochemical data are summarized in the table below, providing essential information for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 215057-28-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Conditions | 2-8°C, protected from light |
Synthesis and Experimental Protocols
While a variety of methods exist for the synthesis of dihydrobenzofurans, a common approach involves the cyclization of appropriately substituted phenols.[3] Below is a plausible multi-step synthetic workflow for 2,3-Dihydro-1-benzofuran-5-propanoic acid, adapted from established procedures for related structures.[4]
Caption: Plausible synthetic workflow for 2,3-Dihydro-1-benzofuran-5-propanoic acid.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of 2,3-Dihydro-1-benzofuran-5-propanoic acid, based on standard protocols for benzofuran derivatives.
2.1.1. Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the title compound against bacterial and fungal strains.
-
Materials and Reagents:
-
Test compound (2,3-Dihydro-1-benzofuran-5-propanoic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
-
-
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth (MHB or SDB) to achieve a range of concentrations (e.g., 200 to 0.1 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microplate. Include a positive control (broth with microbes and standard antibiotic), a negative control (broth with microbes and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be confirmed by adding a viability indicator like resazurin.
-
2.1.2. Anticancer Activity Assessment: MTT Assay for Cytotoxicity
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of the title compound on cancer cell lines.
-
Materials and Reagents:
-
Test compound
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Potential Signaling Pathway Modulation
Benzofuran derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While the specific action of 2,3-Dihydro-1-benzofuran-5-propanoic acid on these pathways requires experimental validation, the following diagrams illustrate the canonical pathways that could be targeted.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Caption: Hypothesized modulation of the MAPK signaling pathway.
This technical guide serves as a foundational resource for researchers investigating 2,3-Dihydro-1-benzofuran-5-propanoic acid. The provided information and protocols are intended to facilitate further exploration of its therapeutic potential.
